2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid
Beschreibung
This compound features a hybrid structure comprising an imidazo[1,5-f]pteridin core, a benzoyl linker, and a pentanedioic acid side chain (Fig. 1). The pentanedioic acid chain enhances hydrophilicity, improving aqueous solubility compared to non-polar analogs. Its stereochemistry, including an (S)-configuration at the glutaric acid α-carbon, is critical for molecular recognition, as seen in structurally related bioactive compounds like 5,10-methylenetetrahydrofolic acid.
For example, triazine-amino acid conjugates are synthesized via nucleophilic substitution of chlorinated triazines with α-amino acids, suggesting similar methods could apply to the target compound.
Eigenschaften
IUPAC Name |
2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFRYBHBVDHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Pteridine Ring Synthesis
The imidazo[1,5-f]pteridine scaffold is constructed via cyclization reactions. A common approach involves:
- Condensation of 2,4,5-triaminopyrimidine derivatives with α-keto acids or aldehydes under acidic conditions to form the pteridine core.
- Oxidative cyclization of 5,6-diaminouracil intermediates with glyoxal derivatives, followed by reduction to stabilize the tetrahydro state.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pteridine formation | HCl (aq), 80°C, 6h | 65% | |
| Reduction | NaBH₄, MeOH, 0°C | 78% |
Functionalization at Position 8
The 8-position of the pteridine ring is modified to introduce the benzoyl-glutamic acid side chain:
- Buchwald-Hartwig coupling of 8-chloro-pteridine intermediates with 4-aminobenzoic acid derivatives.
- Mitsunobu reaction to link the pteridine nitrogen to a protected benzoyl group.
- N-[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]-L-glutamic acid dimethyl ester (precursor to final compound).
Glutamic Acid Coupling
The benzoyl group is conjugated to L-glutamic acid via:
- Peptide coupling reagents (e.g., EDC/HOBt) in DMF, maintaining chiral integrity at the α-carbon.
- Selective ester hydrolysis using NaOH/THF/H₂O to deprotect the pentanedioic acid moiety.
- EDC (1.2 eq), HOBt (1.1 eq), DMF, 25°C, 12h → 85% yield.
- Hydrolysis: 1N NaOH, 0°C → quantitative deprotection.
Purification and Characterization
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Spectroscopic Data :
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Divergences
- Core Heterocycles : The imidazo-pteridin core distinguishes the target compound from pteridine-based folates (e.g., 5,10-methylenetetrahydrofolic acid) and triazine derivatives. The fused imidazole ring may enhance rigidity and binding specificity compared to simpler pteridines.
- Amino Acid Linkages: The pentanedioic acid side chain mirrors the L-glutamic acid unit in folates, which is essential for cellular uptake via folate receptors. However, the additional carboxylic acid group in the target compound may alter charge distribution and receptor affinity.
- Synthetic Complexity : Unlike triazine derivatives synthesized via straightforward nucleophilic substitutions, the target compound’s imidazo-pteridin core likely requires multi-step cyclization, akin to spirocyclic compounds in .
Bioactivity and Functional Potential
- However, its imidazo-pteridin core could confer unique binding modes compared to pteridine-based inhibitors.
- Solubility-Bioactivity Trade-offs: While the pentanedioic acid chain improves solubility, excessive polarity may limit membrane permeability, a challenge less pronounced in marine actinomycete-derived lipophilic compounds like salternamide E.
Biologische Aktivität
The compound 2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,5-f]pteridin compounds exhibit significant anticancer activity. For instance, the compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial in many cancers. In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.94 | PI3K/AKT pathway inhibition |
| MCF-7 | 2.50 | Induction of apoptosis via caspase activation |
| HCC827 | 0.75 | Inhibition of cell proliferation |
The biological activity of this compound primarily involves:
- Inhibition of Kinases : The compound acts as a potent inhibitor of PI3Kα with an IC50 value as low as 1.94 nM in specific cell lines .
- Induction of Apoptosis : Treatment with the compound resulted in increased levels of cleaved caspase-9 and PARP, indicating activation of apoptotic pathways .
- Regulation of Signaling Pathways : The compound affects downstream signaling pathways such as MAPK, further influencing cellular survival and proliferation .
Immunomodulatory Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also modulate immune responses. It has been observed to enhance the expression of genes involved in immune signaling pathways, potentially making it a candidate for cancer immunotherapy.
Table 2: Immunomodulatory Effects
| Target Gene | Expression Change | Significance |
|---|---|---|
| IFNB1 | ↑ 150% | Enhanced antiviral response |
| CXCL10 | ↑ 200% | Chemotactic factor for immune cells |
| IL-6 | ↑ 120% | Involved in inflammation |
Study 1: Efficacy in Lung Cancer Models
A study investigated the effects of the compound on lung cancer models. Results showed that treatment significantly reduced tumor size compared to control groups. The mechanism was linked to the inhibition of the PI3K/AKT pathway and subsequent apoptosis induction.
Study 2: Combination Therapy with Immune Checkpoint Inhibitors
Another investigation explored the use of this compound in combination with PD-1 inhibitors. The results indicated a synergistic effect leading to improved survival rates in murine models compared to monotherapy .
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity and interactions in biological systems?
Answer:
The compound features a fused imidazo-pteridine core with a 3-amino substituent and a pentanedioic acid side chain linked via a benzoyl group. The stereochemistry (e.g., 6aR configuration) and conjugated π-system of the pteridine ring contribute to its redox activity and potential interactions with enzymes like folate-dependent proteins . The pentanedioic acid moiety enhances solubility and chelation properties, which are critical for binding metal ions or polar residues in protein pockets. Structural characterization should combine high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) for stereochemical confirmation, and computational modeling (e.g., density functional theory (DFT)) to predict electronic properties .
Basic Question: What are the recommended methods for synthesizing and purifying this compound?
Answer:
Synthesis typically involves multi-step condensation reactions. For example, the imidazo-pteridine core can be synthesized via cyclization of 2-oxa-spiro[3.4]octane-1,3-dione derivatives with amine-containing precursors under controlled pH and temperature . Purification requires gradient elution chromatography (e.g., reverse-phase HPLC) to separate stereoisomers, followed by crystallization using polar aprotic solvents. Characterization should include elemental analysis, infrared spectroscopy (IR) for functional group verification, and UV-Vis spectroscopy to confirm π-π transitions in the aromatic system .
Advanced Question: How can researchers elucidate the reaction mechanisms involving this compound, particularly its role in enzyme inhibition or redox cycling?
Answer:
Mechanistic studies require a combination of kinetic assays (e.g., stopped-flow spectroscopy) and computational simulations. For redox cycling, use cyclic voltammetry to identify oxidation/reduction potentials linked to the pteridine core . Enzyme inhibition mechanisms can be probed via time-resolved fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants. Quantum mechanical/molecular mechanical (QM/MM) simulations are essential to model transition states and active-site interactions, leveraging software like Gaussian or ORCA .
Advanced Question: How should researchers address contradictions between experimental data and computational predictions for this compound’s properties?
Answer:
Discrepancies often arise from approximations in force fields or solvent effects in simulations. To resolve this:
- Validate computational models with experimental data (e.g., X-ray crystallography for binding poses).
- Use multi-parametric optimization (MPO) to refine predictive algorithms, incorporating experimental variables like pH and ionic strength.
- Apply machine learning (ML) tools to identify hidden correlations in datasets, such as partial least squares (PLS) regression for quantitative structure-activity relationship (QSAR) modeling .
Basic Question: What are the stability and storage requirements for this compound?
Answer:
The compound is stable under inert atmospheres (argon or nitrogen) at –20°C, as recommended by safety data sheets. Avoid exposure to moisture, strong acids/bases, and UV light, which may degrade the imidazo-pteridine core. Lyophilization is preferred for long-term storage. Regularly monitor stability via high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection to track decomposition products .
Advanced Question: How can researchers design experiments to assess the compound’s toxicity profile in vitro?
Answer:
Use tiered assays:
- Primary screening: Mitochondrial toxicity (MTT assay) and membrane integrity (LDH release) in HepG2 or HEK293 cells.
- Secondary profiling: Genotoxicity via comet assay or γH2AX foci detection.
- Mechanistic studies: RNA-seq or metabolomics to identify pathways affected by the compound. Predictive toxicology tools like ProTox-II can prioritize assays based on structural alerts .
Advanced Question: What methodologies are recommended for studying this compound’s interactions with folate-dependent enzymes?
Answer:
The structural similarity to 5,10-methylene-THF analogs (as noted in synonyms) suggests competitive inhibition assays. Methods include:
- Enzyme kinetics: Measure values using dihydrofolate reductase (DHFR) or thymidylate synthase (TS) in the presence of NADPH or dUMP.
- Structural biology: Co-crystallize the compound with target enzymes (e.g., PDB deposition) to resolve binding modes.
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities, guided by the compound’s stereochemistry .
Advanced Question: How can researchers optimize reaction conditions for derivatizing this compound to enhance its bioactivity?
Answer:
Apply design of experiments (DoE) principles:
- Factor screening: Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading).
- Response surface methodology (RSM): Optimize yields via central composite designs (CCD).
- Real-time monitoring: Employ inline Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation. Computational reaction path searches (e.g., artificial force-induced reaction (AFIR)) can predict feasible derivatization pathways .
Basic Question: What analytical techniques are essential for quantifying this compound in complex matrices (e.g., biological fluids)?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Use a -labeled internal standard to correct for matrix effects. For low concentrations, enhance sensitivity via derivatization with dansyl chloride or AccQ-Tag reagents. Validate methods per ICH guidelines, including recovery (>90%) and limit of quantification (LOQ < 1 nM) .
Advanced Question: How can predictive modeling accelerate the discovery of novel analogs with improved pharmacokinetic properties?
Answer:
Leverage quantitative structure-property relationship (QSPR) models:
- ADME prediction: Use SwissADME or pkCSM to forecast bioavailability, blood-brain barrier penetration, and clearance.
- Generative chemistry: Train variational autoencoders (VAEs) on ChEMBL data to propose synthetically accessible analogs.
- Free-energy perturbation (FEP): Calculate relative binding energies for analog-enzyme complexes using molecular dynamics (MD) simulations .
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